molecular formula C17H17ClN6O3 B3020148 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea CAS No. 942000-71-7

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B3020148
CAS No.: 942000-71-7
M. Wt: 388.81
InChI Key: CJITWQJBWSVXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea is a synthetic urea derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a urea bridge linked to a 3,4-dimethoxyphenyl moiety. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (dimethoxyphenyl) groups, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-26-14-8-5-12(9-15(14)27-2)20-17(25)19-10-16-21-22-23-24(16)13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJITWQJBWSVXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 3,4-dimethoxyaniline to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition :
    • The compound has been studied as a potential inhibitor of carbonic anhydrases (CAs), enzymes involved in physiological processes such as CO2 transport and pH regulation. Initial findings suggest that it may effectively inhibit certain CA isoforms, warranting further investigation into its therapeutic applications in conditions like glaucoma and epilepsy.
  • Antimicrobial Activity :
    • Preliminary research indicates that this compound exhibits antimicrobial properties. Its interactions with bacterial enzymes may lead to the development of new antibiotics, particularly against resistant strains. The tetrazole moiety is known for its ability to interact with biological targets, enhancing its potential as an antimicrobial agent.
  • Anticancer Properties :
    • Studies have suggested that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea may possess anticancer activity. The compound's structure allows it to bind to specific cancer-related targets, potentially inhibiting tumor growth and proliferation.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, often starting with the preparation of the tetrazole ring through cyclization methods. Subsequent steps include introducing the chlorophenyl and dimethoxyphenyl groups through substitution reactions.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)ureaBromine instead of chlorinePotentially different biological activity due to halogen variation
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)ureaMethoxy group instead of chloroAltered solubility and reactivity profiles
1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)ureaChlorine on a different phenyl positionVariation in electronic effects impacting biological activity

These comparisons highlight how modifications in substituents can influence both chemical reactivity and biological activity, allowing for tailored approaches in drug design and development.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:

  • Case Study 1: Anticancer Activity
    A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation.
  • Case Study 2: Antimicrobial Efficacy
    Research published in Antibiotics journal indicated that the compound showed promising results against multiple bacterial strains, including MRSA. The study emphasized the need for further optimization to enhance its efficacy and reduce potential side effects.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or aromatic systems:

Table 1: Structural Comparison of Urea-Tetrazole Derivatives

Compound Name Substituents on Tetrazole Urea-Linked Aromatic Group Molecular Formula Molecular Weight Key Features
Target Compound 4-Chlorophenyl 3,4-Dimethoxyphenyl C₁₆H₁₅ClN₆O₃* ~374.8 (estimated) Combines Cl (electron-withdrawing) and OMe (electron-donating) groups.
1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea 3,4-Difluorophenyl 4-Fluorophenyl C₁₅H₁₁F₃N₆O 348.28 Fluorine substituents enhance metabolic stability; lacks methoxy groups.
1-(2-Chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea 3,4-Difluorophenyl 2-Chlorophenyl C₁₅H₁₁ClF₂N₆O 364.74 Chlorine at ortho position may sterically hinder binding.
1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea 4-Chlorophenyl Thiophen-2-ylmethyl C₁₄H₁₂ClN₇OS 369.8 Thiophene introduces sulfur, altering electronic properties.

*Note: The molecular formula of the target compound is inferred based on structural analysis, as explicit data is unavailable in the provided evidence.

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to fluorinated analogues (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.

Limitations in Comparison

  • Data Gaps : Physical properties (melting point, solubility) and biological activity data for the target compound are absent in the evidence, limiting direct comparisons.

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea is a synthetic organic molecule characterized by its unique structural features, including a tetrazole ring and various aromatic substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C16H16ClN5O2C_{16}H_{16}ClN_{5}O_{2}, with a molecular weight of approximately 346.75 g/mol. The presence of the tetrazole moiety is significant, as it is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer treatment.
  • Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrases (CAs), enzymes involved in critical physiological processes such as CO2 transport and pH regulation.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes or receptors relevant to various diseases. The tetrazole ring and the chlorophenyl group are crucial for binding to these targets, leading to modulation of their activity .

Antimicrobial Activity

A study investigating the antimicrobial activity of similar tetrazole derivatives revealed significant inhibition against several bacterial strains. The structure-activity relationship (SAR) indicated that modifications to the tetrazole ring could enhance antibacterial efficacy. This suggests that this compound could be optimized for improved antimicrobial properties .

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing a tetrazole moiety were found to inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer progression. This positions this compound as a potential lead compound for anticancer drug development .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialInhibitory effects against specific bacterial strains ,
AnticancerCytotoxicity observed in various cancer cell lines ,
Enzyme InhibitionPotential inhibition of carbonic anhydrases,

Q & A

Q. What synthetic strategies are effective for preparing 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea?

Methodological Answer: The synthesis can involve a multi-step approach:

  • Step 1: Prepare the tetrazole moiety via cycloaddition of sodium azide with a nitrile precursor (e.g., 4-chlorobenzonitrile) under acidic conditions .
  • Step 2: Functionalize the tetrazole with a methyl group using alkylation reagents like iodomethane.
  • Step 3: Couple the methyltetrazole intermediate with 3,4-dimethoxyphenyl isocyanate via nucleophilic addition to form the urea linkage.
  • Optimization: Monitor reaction progress using TLC and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can the compound’s purity and structure be validated?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-/13C^{13}C-NMR to confirm substituent integration and connectivity. For example, the methylene bridge (-CH2_2-) between tetrazole and urea should appear as a singlet at ~4.5–5.0 ppm .
  • Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) with an exact mass matching theoretical values (e.g., calculated for C17_{17}H16_{16}ClN5_5O3_3: 397.0943) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, critical for confirming stereoelectronic effects of the 3,4-dimethoxyphenyl group .

Q. What preliminary bioactivity assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATP-dependent enzymes). The tetrazole’s electron-withdrawing properties may enhance binding to catalytic sites .
  • Cellular Uptake: Assess permeability via Caco-2 monolayers, noting the impact of the 3,4-dimethoxyphenyl group on logP and solubility .

Q. How does the compound’s solubility profile influence formulation?

Methodological Answer:

  • Solubility Testing: Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO. The dimethoxyphenyl group increases hydrophobicity, necessitating co-solvents (e.g., PEG-400) for in vivo studies .
  • Formulation Strategies: Consider nanoemulsions or cyclodextrin complexes to enhance bioavailability, especially if poor aqueous solubility is observed .

Q. What stability studies are critical for long-term storage?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation products via HPLC-MS. The urea linkage may hydrolyze under acidic conditions, requiring inert storage atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Replace the 4-chlorophenyl group with electron-deficient (e.g., 4-CF3_3) or electron-rich (e.g., 4-OCH3_3) analogs to probe electronic effects on target binding .
  • Tetrazole Isosteres: Test 1,2,3-triazole or carboxylate analogs to compare potency, as tetrazole’s acidity (pKa ~4.9) may influence ionic interactions .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with CXCR4/CXCL12 (a chemokine receptor). The tetrazole’s nitrogen atoms may form hydrogen bonds with Asp97 or Arg30 residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Q. How do degradation pathways inform formulation strategies?

Methodological Answer:

  • LC-MS/MS Analysis: Identify major degradation products (e.g., hydrolyzed urea or demethylated dimethoxyphenyl groups). Stabilize the compound using antioxidants (e.g., BHT) if oxidation is observed .
  • pH-Dependent Stability: Use buffer systems (e.g., citrate-phosphate) to maintain pH >5 during storage, minimizing urea hydrolysis .

Q. How can contradictory bioassay data be resolved?

Methodological Answer:

  • Assay Replication: Repeat experiments in triplicate under controlled conditions (e.g., fixed ATP concentrations in kinase assays). Variability may arise from solvent (DMSO) interference at >0.1% v/v .
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

Q. What strategies assess synergistic effects in combination therapies?

Methodological Answer:

  • Isobologram Analysis: Test the compound with standard drugs (e.g., paclitaxel) at fixed ratios. Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
  • Transcriptomics: Perform RNA-seq on treated cells to identify pathways upregulated/downregulated in combination vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.